molecular formula C22H22ClNO3 B12224251 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid

2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid

Cat. No.: B12224251
M. Wt: 383.9 g/mol
InChI Key: BCLKGXWEVQRUHG-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorophenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, temperatures, and reaction times to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Chlorophenyl)-2-methylquinoline]: Similar structure but lacks the acetic acid moiety.

    [2-Methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid: Similar structure but lacks the chlorophenyl group.

Uniqueness

[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid is unique due to its combination of a quinoline ring, chlorophenyl group, and tert-butyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C22H22ClNO3/c1-13-18(20(21(25)26)27-22(2,3)4)19(14-9-11-15(23)12-10-14)16-7-5-6-8-17(16)24-13/h5-12,20H,1-4H3,(H,25,26)

InChI Key

BCLKGXWEVQRUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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